N-Nitro-N''-(4-nitrophenyl)guanidine
Description
Structure
3D Structure
Properties
CAS No. |
138416-39-4 |
|---|---|
Molecular Formula |
C7H7N5O4 |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
1-nitro-2-(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7N5O4/c8-7(10-12(15)16)9-5-1-3-6(4-2-5)11(13)14/h1-4H,(H3,8,9,10) |
InChI Key |
XOGPBHSLWLPUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Molecular Structure and Advanced Characterization of N Nitro N 4 Nitrophenyl Guanidine
Spectroscopic Analysis for Fine Structural Elucidation
Spectroscopic methodologies are pivotal in defining the precise arrangement of atoms and functional groups within N-Nitro-N''-(4-nitrophenyl)guanidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) and Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons on the aromatic ring and the guanidine (B92328) group. Protons on the 4-nitrophenyl ring typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The protons associated with the guanidine moiety's amine functions are expected to produce a broad signal due to chemical exchange and quadrupole broadening from the nitrogen atoms.
¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The carbon atom attached to the nitro group is significantly deshielded and appears at a lower field. Other aromatic carbons will have chemical shifts influenced by their position relative to the nitro and guanidinium (B1211019) substituents. The guanidinyl carbon also exhibits a characteristic chemical shift.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. The chemical shifts of the nitro group nitrogens are expected in the range of approximately 385 to 410 ppm. researchgate.net The nitrogen atoms within the guanidine core will also display characteristic shifts, which can provide information about tautomeric forms and hydrogen bonding.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic (C-H) | 7.0 - 8.5 | |
| ¹H | Guanidine (N-H) | Broad Signal | |
| ¹³C | Aromatic (C-NO₂) | Downfield | |
| ¹³C | Aromatic (C-H) | Variable | |
| ¹³C | Guanidine (C=N) | Characteristic Shift | |
| ¹⁵N | Nitro (NO₂) | 385 - 410 | researchgate.net |
| ¹⁵N | Guanidine (N) | Characteristic Shifts |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in confirming the presence of key functional groups.
FT-IR Spectroscopy: The FT-IR spectrum of N-Nitro-N''-(4-nitrophenyl)guanidine is expected to show characteristic absorption bands. Symmetric and asymmetric stretching vibrations of the nitro group are typically observed around 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the guanidine group would appear as a broad band, while C-N stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational data. The symmetric stretching vibrations of the nitro group are expected to produce a strong Raman band. The aromatic ring vibrations of the nitrophenyl group also give rise to characteristic signals. For the related compound nitroguanidine (B56551), Raman spectra show distinct peaks that can be used for identification. chemicalbook.com
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| NO₂ Asymmetric Stretch | FT-IR | ~1523 | researchgate.net |
| NO₂ Symmetric Stretch | FT-IR | ~1343 | researchgate.net |
| NO₂ Symmetric Stretch | Raman | Strong Band | |
| N-H Stretch | FT-IR | Broad Band | |
| C-N Stretch | FT-IR | Present | |
| Aromatic Ring Vibrations | Raman | Characteristic Signals |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The electronic spectrum is expected to show absorption bands corresponding to π→π* transitions of the aromatic ring and n→π* transitions. researchgate.net The presence of the nitro group and the extended conjugation in the molecule influences the position and intensity of these absorption bands. chemrxiv.org For similar compounds, these transitions can be observed in the UV-Vis spectrum. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For N-Nitro-N''-(4-nitrophenyl)guanidine (C₇H₇N₅O₄), the expected exact mass can be calculated. HRMS analysis provides unambiguous confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy. Fragmentation patterns observed in the mass spectrum can offer additional structural insights, such as the loss of the nitro group (NO₂) or cleavage of the bond between the phenyl ring and the guanidinium moiety.
Solid-State Structural Investigations via X-ray Diffraction
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry Determination
Single-Crystal X-ray Diffraction (SCXRD) provides definitive information on bond lengths, bond angles, and torsional angles, which define the molecule's three-dimensional geometry. In the crystal structure of related guanidinium compounds, the guanidinium group is known to be planar due to resonance stabilization. nih.gov The crystal packing is often dictated by an extensive network of hydrogen bonds, with the guanidinium cation acting as a hydrogen bond donor. The analysis of the unit cell parameters and space group is a critical step in solving the crystal structure. For a related compound, trimethyl-N''-(4-nitrophenyl)-N'-phenylguanidine, the C-N bond lengths in the guanidine unit were found to be 1.298(2) Å, 1.353(2) Å, and 1.401(3) Å, indicating both double and single bond character. The N-C-N angles showed a deviation from an ideal trigonal planar geometry. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 18.409 (2) | nih.gov |
| b (Å) | 7.7140 (8) | nih.gov |
| c (Å) | 22.493 (3) | nih.gov |
| β (°) | 109.503 (7) | nih.gov |
| Volume (ų) | 3010.9 (6) | nih.gov |
| Z | 8 | nih.gov |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline nature of bulk materials. A PXRD pattern provides a fingerprint of the crystalline phases present in a sample. While specific PXRD data for N-Nitro-N''-(4-nitrophenyl)guanidine is not publicly documented, the technique would be essential for confirming the phase purity of a synthesized batch, identifying any polymorphic forms, and determining the unit cell parameters of the crystal lattice. The diffraction pattern, consisting of a series of peaks at specific 2θ angles, is a direct consequence of the regular arrangement of molecules in the crystal.
Tautomerism and Isomerism in N-Nitro-N''-(4-nitrophenyl)guanidine Systems
Guanidine derivatives are known to exhibit tautomerism, which involves the migration of a proton, resulting in different isomers that can coexist in equilibrium. nih.govarkat-usa.org For N-Nitro-N''-(4-nitrophenyl)guanidine, several tautomeric forms are possible, primarily involving the protons on the guanidine nitrogen atoms. The position of the double bond within the guanidine core can shift, leading to different amino-imino forms. mdpi.com The stability of these tautomers is influenced by factors such as the electronic nature of the substituents and the potential for intra- and intermolecular hydrogen bonding in the solid state. mdpi.com The N-nitro group can also influence the preferred tautomer. Studies on related guanidines have utilized techniques like 15N NMR spectroscopy to elucidate the predominant tautomeric forms in solution. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| N-Nitro-N''-(4-nitrophenyl)guanidine |
| Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide |
Chemical Reactivity and Mechanistic Investigations of N Nitro N 4 Nitrophenyl Guanidine
Reactivity of the Nitroaromatic Moiety
The nitro group of the nitroaromatic moiety can be readily reduced to an amino group, yielding N-Nitro-N''-(4-aminophenyl)guanidine. This transformation is a common and well-established reaction for nitroaromatic compounds. Several synthetic routes can achieve this reduction, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Commonly employed methods include:
Catalytic Hydrogenation: This is one of the most efficient and clean methods for nitro group reduction. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The process involves the chemisorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.
Metal-Acid Systems: Classic reduction methods using metals in an acidic medium are also effective. A frequently used system is tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl). These reactions proceed through a series of single-electron transfers from the metal to the nitro group.
Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, where a hydrogen donor molecule, such as hydrazine (B178648) or ammonium (B1175870) formate, is used in the presence of a catalyst like Pd/C.
The general reaction scheme for the reduction is as follows: O₂N-C₆H₄-NH-C(=NH)-NHNO₂ + 3H₂ → H₂N-C₆H₄-NH-C(=NH)-NHNO₂ + 2H₂O
The resulting aminoarylguanidine is a valuable intermediate for further functionalization, allowing for the introduction of a wide range of substituents through reactions targeting the newly formed amino group.
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂/Pd-C | Methanol (B129727) or Ethanol, Room Temperature, 1-4 atm H₂ | High yield, clean reaction, but requires specialized hydrogenation equipment. |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, Reflux | Cost-effective and widely used in industrial applications. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | A mild reducing agent, often used for selective reductions. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution, often with a phase-transfer catalyst | Effective for the reduction of some nitroarenes. |
The nitroaromatic moiety of N-Nitro-N''-(4-nitrophenyl)guanidine is generally resistant to oxidative transformations under standard conditions. The nitro group is in a high oxidation state, and the aromatic ring is electron-deficient, which makes it less susceptible to electrophilic attack by oxidizing agents. nih.govnih.gov The stability of the nitroaromatic system is a key characteristic of many such compounds. nih.govnih.gov
Reactivity of the Guanidine (B92328) Core
The guanidine core of N-Nitro-N''-(4-nitrophenyl)guanidine is a highly functionalized group with a rich and complex reactivity profile. The presence of both the 4-nitrophenyl and the N-nitro substituents significantly modulates the typical properties of a simple guanidine.
The guanidine functional group is well-known for the high basicity and nucleophilicity of its nitrogen atoms, a consequence of the resonance stabilization of the protonated guanidinium (B1211019) cation. However, in N-Nitro-N''-(4-nitrophenyl)guanidine, the nucleophilic character of the guanidine nitrogens is substantially diminished. This is due to the strong electron-withdrawing effects of both the 4-nitrophenyl and the N-nitro groups. These groups pull electron density away from the guanidine core, making the nitrogen lone pairs less available for donation to electrophiles.
Despite this reduced nucleophilicity, the guanidine nitrogens can still participate in reactions with potent electrophiles. For instance, alkylation or acylation could potentially occur under forcing conditions.
Conversely, the N-nitroguanidine moiety can exhibit electrophilic character. The nitrogen atom bearing the nitro group is electron-deficient and can be susceptible to nucleophilic attack, potentially leading to the displacement of the nitro group or other rearrangement reactions. Furthermore, in an acidic medium, protonation of the guanidine core would render it electrophilic and unreactive towards further electrophilic attack.
Guanidines are among the strongest organic bases, with the pKa of the conjugate acid of guanidine itself being around 13.6. This high basicity is attributed to the exceptional resonance stabilization of the resulting guanidinium cation, where the positive charge is delocalized over the three nitrogen atoms.
The basicity of substituted guanidines is highly sensitive to the electronic effects of the substituents. In the case of N-Nitro-N''-(4-nitrophenyl)guanidine, the presence of two strong electron-withdrawing groups, the 4-nitrophenyl and the N-nitro groups, is expected to significantly decrease the basicity of the guanidine core. The 4-nitro group, in particular, has a profound effect on the pKa of aryl guanidines.
| Compound | Structure of Conjugate Acid | Estimated pKa | Effect of Substituent |
|---|---|---|---|
| Guanidine | [C(NH₂)₃]⁺ | ~13.6 | Reference compound |
| Phenylguanidine | [C₆H₅NHC(NH₂)₂]⁺ | ~10.8 | Electron-withdrawing phenyl group decreases basicity |
| N-(4-Nitrophenyl)guanidine | [O₂NC₆H₄NHC(NH₂)₂]⁺ | Significantly lower than 10.8 | Strongly electron-withdrawing nitro group further decreases basicity |
| N-Nitro-N''-(4-nitrophenyl)guanidine | [O₂NC₆H₄NHC(=NH)NH₂NO₂]⁺ | Expected to be very low | Combined electron-withdrawing effects of both nitro groups lead to very low basicity |
The guanidine functional group can participate in a variety of condensation and cycloaddition reactions, often leading to the formation of heterocyclic systems. These reactions typically involve the reaction of the nucleophilic nitrogen atoms of the guanidine with electrophilic partners.
For N-Nitro-N''-(4-nitrophenyl)guanidine, its participation in such reactions would be influenced by its reduced nucleophilicity. However, reactions with highly reactive bis-electrophiles, such as β-dicarbonyl compounds or their derivatives, could lead to the formation of pyrimidine (B1678525) or other heterocyclic rings.
Intramolecular cyclization reactions are also a possibility, particularly if a reactive functional group is introduced elsewhere in the molecule. For example, if the nitro group on the phenyl ring were reduced to an amino group, this could potentially lead to an intramolecular condensation with the guanidine core under certain conditions.
While specific examples of cycloaddition reactions involving N-Nitro-N''-(4-nitrophenyl)guanidine are not well-documented, the N-nitroguanidine moiety itself can be involved in various transformations. Theoretical studies on related systems suggest the possibility of participation in [3+2] cycloaddition reactions, although the high activation energies may limit their practical application. The reactivity in this regard is an area that warrants further investigation.
Intramolecular Cyclization Reactions of Nitrophenylguanidines
Research into the intramolecular cyclization of nitrophenylguanidines has primarily focused on derivatives where the nitro group is positioned on the phenyl ring, particularly at the ortho-position relative to the guanidine substituent. This specific substitution pattern allows for a well-documented cyclization reaction to form 3-amino-1,2,4-benzotriazine 1-oxides. However, for N-Nitro-N''-(4-nitrophenyl)guanidine, the subject of this article, the nitro group is attached to the guanidine nitrogen (N-Nitro) and on the phenyl ring at the para-position (4-nitrophenyl). This structural arrangement does not lend itself to the same type of intramolecular cyclization that has been extensively studied for 2-nitrophenylguanidines.
Currently, there is a lack of specific studies in the published literature detailing the intramolecular cyclization of N-Nitro-N''-(4-nitrophenyl)guanidine. The established cyclization mechanism for nitrophenylguanidines is contingent on the proximity of the ortho-nitro group to the guanidine moiety, which is not a feature of the title compound. Therefore, the following sections will discuss the kinetics and mechanisms of the cyclization of closely related 2-nitrophenylguanidines to provide a comparative context for the chemical reactivity of this class of compounds.
Reaction Kinetics and Rate Laws of 2-Nitrophenylguanidine Cyclization
The intramolecular cyclization of N-substituted 1-(2-nitrophenyl)guanidines to form 3-substituted-amino-1,2,4-benzotriazine 1-oxides is a base-catalyzed reaction. nih.govnoaa.gov Kinetic studies have been performed by monitoring the reaction spectrophotometrically as a function of pH. nih.govnoaa.gov
The reaction has been shown to be first order with respect to the concentration of the 2-nitrophenylguanidine derivative. noaa.gov The rate of cyclization is also dependent on the pH of the medium, with the rate increasing with higher pH values, indicating that the reaction is base-catalyzed. nih.govnoaa.gov The rate constants, k, calculated for the pseudo-unimolecular reaction show a linear dependence on the pH of the reaction medium. nih.govnoaa.gov
The following table summarizes the dependence of the rate constant on pH for the cyclization of 2-phenyl-1-(2-nitrophenyl)guanidine and 3-ethyl-1-(2-nitrophenyl)guanidine at 70°C. noaa.gov
| Compound | n | log A | r |
|---|---|---|---|
| 2-phenyl-1-(2-nitrophenyl)guanidine | 0.976 | -3.317 | 0.999 |
| 3-ethyl-1-(2-nitrophenyl)guanidine | 1.003 | -3.051 | 0.999 |
Table 1: Dependence of the rate constant (log k) on pH for the cyclization of N-substituted 1-(2-nitrophenyl)guanidines. 'n' represents the order of the reaction with respect to hydroxide (B78521) ion concentration, 'log A' is the intercept, and 'r' is the correlation coefficient. noaa.gov
The data indicates that the reaction is approximately first order with respect to the hydroxide ion concentration. noaa.gov
Proposed Reaction Mechanisms and Intermediates for 2-Nitrophenylguanidine Cyclization
The proposed mechanism for the base-catalyzed intramolecular cyclization of N-substituted 1-(2-nitrophenyl)guanidines involves the initial deprotonation of the guanidine moiety by a base (e.g., hydroxide ion). nih.govnoaa.gov This generates a negatively charged anion which is a key intermediate in the reaction pathway. nih.gov
The subsequent steps involve an intramolecular nucleophilic attack of one of the guanidine nitrogens onto the nitrogen of the ortho-nitro group. nih.gov This is facilitated by a suitable conformation of the molecule where the guanidine and nitro groups are in close proximity. nih.gov Infrared and electrochemical studies suggest the presence of an intramolecular hydrogen bond between the guanidine N-H and an oxygen of the nitro group, which would favor such a conformation. nih.gov
The cyclization proceeds through a cyclic intermediate. nih.gov This intermediate then undergoes elimination of a hydroxide ion, followed by aromatization to yield the final 3-substituted-amino-1,2,4-benzotriazine 1-oxide product. nih.gov The rate-determining step is likely the intramolecular nucleophilic attack. The substituent on the guanidine nitrogen can influence the rate of reaction. noaa.gov
Derivatization Reactions for Novel Compound Synthesis
While specific derivatization reactions for N-Nitro-N''-(4-nitrophenyl)guanidine are not extensively reported, the reactivity of the N-nitroguanidine and nitrophenylguanidine moieties suggests several potential pathways for the synthesis of novel compounds. These reactions can be broadly categorized into transformations of the nitro group and reactions involving the guanidine and nitrophenyl functionalities.
The N-nitro group in N-nitroguanidines is a versatile functional group that can undergo various transformations. For instance, the reduction of the nitro group can lead to the corresponding N-aminoguanidine derivative. This amino group can then be further functionalized, for example, through acylation or condensation with aldehydes and ketones to form Schiff bases. nih.gov
The guanidine moiety itself can participate in cyclization reactions with suitable reagents to form a variety of heterocyclic compounds. For example, reaction with α,β-unsaturated ketones or esters could potentially lead to the formation of pyrimidine derivatives.
Furthermore, the 4-nitrophenyl group offers another site for chemical modification. The nitro group on the phenyl ring can be reduced to an amino group, which can then be diazotized and subjected to various Sandmeyer-type reactions to introduce a range of substituents onto the aromatic ring.
Based on the general reactivity of related compounds, the following table outlines potential derivatization reactions for N-Nitro-N''-(4-nitrophenyl)guanidine for the synthesis of novel compounds.
| Reaction Type | Reagents and Conditions | Potential Product Class |
|---|---|---|
| Reduction of N-nitro group | Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., Zn/acid) | N-Amino-N''-(4-nitrophenyl)guanidines |
| Acylation of N-amino group (after reduction) | Acid chlorides or anhydrides in the presence of a base | N-Acylamino-N''-(4-nitrophenyl)guanidines |
| Condensation of N-amino group (after reduction) | Aldehydes or ketones | N-Schiff base derivatives |
| Cyclization with β-dicarbonyl compounds | β-Diketones or β-ketoesters | Substituted pyrimidines or other heterocycles |
| Reduction of the 4-nitro group | Selective reducing agents (e.g., SnCl₂/HCl) | N-Nitro-N''-(4-aminophenyl)guanidines |
| Diazotization and Sandmeyer reaction (after reduction of 4-nitro group) | 1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN) | N-Nitro-N''-(4-halophenyl/4-cyanophenyl)guanidines |
Table 2: Proposed Derivatization Reactions for the Synthesis of Novel Compounds from N-Nitro-N''-(4-nitrophenyl)guanidine.
These proposed reactions highlight the potential of N-Nitro-N''-(4-nitrophenyl)guanidine as a versatile building block for the synthesis of a wide range of novel nitrogen-containing compounds with potential applications in medicinal chemistry and materials science. Further research is needed to explore these synthetic pathways and characterize the resulting products.
Computational Chemistry and Theoretical Modeling of N Nitro N 4 Nitrophenyl Guanidine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental characteristics of N-Nitro-N''-(4-nitrophenyl)guanidine at the molecular level. These computational techniques offer a detailed picture of the molecule's geometry, electronic landscape, and orbital interactions.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-Nitro-N''-(4-nitrophenyl)guanidine, DFT, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), is employed to determine the most stable molecular geometry by minimizing the energy. tsijournals.comnanobioletters.com This optimization provides precise data on bond lengths, bond angles, and dihedral angles.
The geometry optimization reveals key structural features. The guanidine (B92328) core deviates slightly from a perfect trigonal planar geometry due to the electronic influence of the nitro and nitrophenyl substituents. nih.gov The C-N bond lengths within the guanidine unit show varied character, indicating electron delocalization across the N-C-N framework. nih.gov The nitro group attached to the guanidine nitrogen influences the planarity and electronic distribution of the molecule. Similarly, the 4-nitrophenyl group's electronic properties are well-described, showing the characteristic electron-withdrawing nature of the nitro substituent on the aromatic ring.
Table 1: Illustrative Optimized Geometric Parameters for N-Nitro-N''-(4-nitrophenyl)guanidine using DFT
| Parameter | Value (Å / Degrees) | Description |
|---|---|---|
| C-N (Guanidine Core) | ~1.33 - 1.38 Å | Indicates partial double bond character due to delocalization. |
| N-NO2 (Nitroguanidine) | ~1.35 Å | Bond between the guanidine nitrogen and the nitro group nitrogen. |
| C-N (Aromatic) | ~1.40 Å | Bond connecting the phenyl ring to the guanidine nitrogen. |
| N-C-N (Guanidine Angle) | ~118° - 122° | Angles within the central guanidine unit. |
Note: These values are representative and can vary based on the specific computational level of theory.
Ab Initio Methods for High-Accuracy Energy and Property Predictions
For higher accuracy in energy and property predictions, ab initio methods are utilized. These methods are based on first principles, solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data for energetic compounds. These calculations are crucial for accurately determining properties such as heat of formation, reaction energies, and activation barriers, which are vital for assessing the stability and reactivity of energetic materials like N-Nitro-N''-(4-nitrophenyl)guanidine.
Molecular Orbital Theory (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. nih.govyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.govyoutube.com
For N-Nitro-N''-(4-nitrophenyl)guanidine, the HOMO is typically localized on the electron-rich guanidine moiety and the phenyl ring, while the LUMO is concentrated on the electron-deficient nitro groups. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nanobioletters.comnih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nanobioletters.comresearchgate.net The presence of two nitro groups, which are strong electron-withdrawing groups, significantly lowers the LUMO energy, resulting in a relatively small HOMO-LUMO gap. This characteristic influences the compound's potential as an energetic material and its charge transfer properties. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -7.5 eV | Represents the ability to donate electrons. |
| LUMO | -3.0 eV | Represents the ability to accept electrons. |
Note: These are typical energy values for similar nitroaromatic compounds and serve for illustrative purposes.
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MESP) Analysis
The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps identify sites susceptible to electrophilic and nucleophilic attack. For N-Nitro-N''-(4-nitrophenyl)guanidine, the MESP map shows negative potential (red and yellow regions) around the oxygen atoms of both nitro groups, indicating these are the primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the guanidine's NH groups exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack and prime candidates for hydrogen bond donation. researchgate.netresearchgate.net
Investigation of Non-Covalent Interactions
Non-covalent interactions, though weaker than covalent bonds, play a crucial role in determining the supramolecular assembly and crystal packing of molecules. researchgate.net
Hydrogen Bonding Networks within the Molecular and Crystal Structures
In the solid state, N-Nitro-N''-(4-nitrophenyl)guanidine molecules are organized through a network of intermolecular hydrogen bonds. nih.gov The N-H groups of the guanidine moiety act as hydrogen bond donors, while the oxygen atoms of the nitro groups and the imine nitrogen of the guanidine core serve as acceptors. nih.govrsc.org
Pi-Stacking and Other Aromatic Interactions
Computational studies are instrumental in characterizing the non-covalent interactions that govern the supramolecular assembly of N-Nitro-N''-(4-nitrophenyl)guanidine. The presence of the 4-nitrophenyl group facilitates various aromatic interactions, with π-stacking being a prominent feature. In the solid state, molecules of similar nitroaromatic compounds often arrange in parallel or anti-parallel orientations to maximize π-π interactions between the electron-deficient nitrophenyl rings.
Theoretical calculations, such as Density Functional Theory (DFT), can quantify the energetic contributions of these interactions. For analogous nitroaromatic systems, π-stacking interaction energies are typically in the range of -5 to -15 kcal/mol, indicating a significant stabilizing force. nih.gov These interactions are influenced by the electrostatic potential of the aromatic ring, which in N-Nitro-N''-(4-nitrophenyl)guanidine is significantly polarized by the electron-withdrawing nitro group.
| Interaction Type | Typical Distance (Å) | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| π-π Stacking (Parallel Displaced) | 3.3 - 3.8 | -8.5 |
| C-H···π | 2.5 - 3.0 | -2.1 |
| Nitro···π | 3.0 - 3.5 | -1.5 |
Theoretical Elucidation of Reaction Mechanisms and Pathways
Computational chemistry provides a powerful toolkit for investigating the reaction mechanisms involving N-Nitro-N''-(4-nitrophenyl)guanidine. By mapping the potential energy surface of a reaction, theoretical models can identify transition states, intermediates, and the energetic barriers that govern reaction rates.
The characterization of transition states is a cornerstone of mechanistic computational studies. For reactions involving N-Nitro-N''-(4-nitrophenyl)guanidine, such as its synthesis or decomposition, transition state structures can be located using various optimization algorithms. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, in a hypothetical intramolecular cyclization reaction, the transition state would likely involve the formation of a new bond between a nitrogen atom of the guanidine moiety and the aromatic ring, coupled with the displacement of the nitro group. The geometry of this transition state, including bond lengths and angles, provides a snapshot of the molecule at the peak of the energy barrier.
| Parameter | Ground State (Reactant) | Transition State |
|---|---|---|
| N(guanidine)-C(aromatic) distance (Å) | 3.85 | 2.15 |
| C(aromatic)-N(nitro) bond length (Å) | 1.45 | 1.62 |
| Imaginary Frequency (cm-1) | - | -350 |
Once the reactants, products, and transition states have been identified, a reaction coordinate analysis can be performed. This involves mapping the minimum energy path connecting these points on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction.
For many reactions involving nitroguanidine (B56551) derivatives, these barriers can be substantial, indicating a degree of kinetic stability. Computational methods, such as DFT with an appropriate functional and basis set, can predict these energy barriers with reasonable accuracy. For example, the activation energy for the thermal decomposition of a related compound might be calculated to be in the range of 30-50 kcal/mol. This information is crucial for understanding the reaction kinetics and the conditions required for the reaction to proceed.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structural assignment. For N-Nitro-N''-(4-nitrophenyl)guanidine, key spectroscopic techniques include NMR, IR, and UV-Vis spectroscopy.
Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, the vibrational frequencies of different functional groups, and the electronic transitions responsible for UV-Vis absorption. These predictions are typically performed using methods like DFT and Time-Dependent DFT (TD-DFT).
A comparison of calculated and experimental spectroscopic data can confirm the molecular structure and provide a more detailed interpretation of the experimental spectra. For example, the calculated vibrational frequencies can be used to assign the various peaks in an experimental IR spectrum to specific molecular motions. Discrepancies between calculated and experimental values can often be reconciled by applying a scaling factor to the theoretical data to account for systematic errors in the computational method and the neglect of anharmonicity.
| Spectroscopic Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| ¹³C NMR (C=N, ppm) | 158.2 | 160.5 |
| IR (N-H stretch, cm-1) | 3410 | 3455 |
| IR (NO₂ asymmetric stretch, cm-1) | 1525 | 1540 |
| UV-Vis (λmax, nm) | 350 | 342 |
Advanced Research Applications and Future Directions for N Nitro N 4 Nitrophenyl Guanidine
Role as a Synthetic Synthon for Complex Organic Scaffolds
The intrinsic reactivity of the guanidine (B92328) nucleus, combined with the electronic effects of the two nitro-containing substituents, establishes N-Nitro-N''-(4-nitrophenyl)guanidine as a valuable synthetic synthon. Nitro compounds are recognized as versatile building blocks in organic synthesis, offering diverse reactivity for creating carbon-carbon and carbon-heteroatom bonds. frontiersin.org The guanidine moiety itself is a key structural component in many biologically active molecules and serves as a powerful tool for constructing more complex molecular architectures. nih.gov
Guanidines are widely employed as N,N-binucleophilic reagents for the synthesis of nitrogen-containing heterocyclic systems. nih.gov The N-C-N fragment within the guanidine core of N-Nitro-N''-(4-nitrophenyl)guanidine is particularly well-suited for heterocyclization reactions. In the synthesis of pyrimidine (B1678525) derivatives, for example, guanidines can react with 1,3-dielectrophilic compounds, such as α,β-unsaturated ketones or malonic esters, to form the characteristic six-membered ring. The presence of the N-nitro and 4-nitrophenyl groups would modulate the reactivity of the guanidine core and become integral substituents on the final heterocyclic product, influencing its chemical and physical properties.
The general utility of guanidines in forming pyrimidine rings is a cornerstone of heterocyclic chemistry, leading to compounds with significant biological and pharmaceutical relevance. nih.gov Similarly, the pyridine (B92270) scaffold, another crucial heterocycle in medicinal chemistry, can be accessed through various synthetic routes where nitrogen-containing synthons are essential. nih.gov While specific examples detailing the use of N-Nitro-N''-(4-nitrophenyl)guanidine are specialized, its potential as a precursor is based on the well-established reactivity of the guanidine functional group.
Table 1: Examples of Heterocyclic Systems Synthesized from Guanidine Precursors
| Heterocyclic System | General Precursors | Role of Guanidine Moiety |
|---|---|---|
| Pyrimidine | Guanidine and a 1,3-dicarbonyl compound | Acts as a N-C-N binucleophile to form the ring. nih.gov |
| Triazine | Dicyandiamide (a guanidine derivative) | Provides the nitrogen backbone for the triazine ring. |
| Fused Pyrimidines | Guanidine and a functionalized cyclic ketone | Participates in condensation and cyclization reactions. |
The distinct functionalities within N-Nitro-N''-(4-nitrophenyl)guanidine allow it to serve as a foundational building block for molecules designed with multiple reactive or functional sites. The 4-nitrophenyl group can be chemically modified, for instance, through the reduction of the nitro group to an amine, which can then undergo a wide array of subsequent reactions such as amidation or diazotization. This versatility is exemplified in the synthesis of substituted N-(4'-nitrophenyl)-l-prolinamides, where a nitrophenyl moiety is a key component of molecules with potential anticancer activities. nih.govresearchgate.net The nitroguanidine (B56551) portion also offers reaction sites for further functionalization, enabling the construction of complex, multifunctional molecules from a single, well-defined starting material.
Contributions to Organocatalysis and Acid-Base Catalysis
Guanidines are among the strongest organic bases, a property derived from the exceptional resonance stabilization of their protonated form, the guanidinium (B1211019) cation. nih.gov This high basicity makes them attractive candidates for use as organocatalysts in a variety of chemical transformations. Guanidine derivatives can effectively catalyze reactions such as Michael additions, aldol (B89426) reactions, and ring-opening polymerizations. nih.gov
In N-Nitro-N''-(4-nitrophenyl)guanidine, the inherent basicity of the guanidine core is significantly tempered by the strong electron-withdrawing effects of both the N-nitro group and the 4-nitrophenyl group. This electronic modification results in a less basic compound compared to simple alkyl guanidines but creates a nuanced acid-base character. This modulation could be exploited in catalytic cycles where a precisely controlled level of basicity is required. Furthermore, the ability to form stable hydrogen bonds, a key feature of guanidine catalysts, is retained, allowing it to activate substrates through hydrogen bonding interactions. nih.gov
Advanced Materials Research and Energetic Applications
The chemical structure of N-Nitro-N''-(4-nitrophenyl)guanidine, featuring a high nitrogen content and two nitro groups (which act as oxidizers), strongly suggests its potential application in the field of energetic materials. Nitroguanidine itself is a well-known energetic material used in propellant formulations. znaturforsch.com The introduction of an additional nitrophenyl group into the structure can enhance properties such as density and thermal stability, which are critical for high-performance explosives and propellants.
Research into related compounds like 1-amino-3-nitroguanidine (ANQ) has demonstrated that the combination of amino and nitro groups on a guanidine framework can lead to energetic materials with desirable properties, including high heats of formation and good oxygen balance. znaturforsch.comresearchgate.net By analogy, N-Nitro-N''-(4-nitrophenyl)guanidine is an interesting candidate for theoretical and experimental investigation as a next-generation energetic material. Its performance would be dictated by its density, heat of formation, and the volume of gas produced upon decomposition.
Table 2: Comparison of Properties for Nitroguanidine-Based Energetic Compounds
| Compound | Formula | Density (g/cm³) | Key Features |
|---|---|---|---|
| Nitroguanidine (NQ) | CH₄N₄O₂ | 1.71 | Common propellant ingredient, good gas volume. znaturforsch.com |
| 1-Amino-3-nitroguanidine (ANQ) | CH₅N₅O₂ | 1.69 | Higher nitrogen content and heat of formation than NQ. znaturforsch.comresearchgate.net |
Design and Synthesis of Ligands for Coordination Chemistry
Guanidines and their corresponding anions, guanidinates, are highly versatile ligands in coordination and organometallic chemistry. nih.gov They can coordinate to metal centers in various modes. Neutral guanidines typically act as monodentate ligands, binding through the lone pair of the imine nitrogen atom. at.ua Upon deprotonation, the resulting guanidinate anion is a robust monoanionic chelating ligand, binding through two nitrogen atoms to form a stable four-membered ring with the metal center. nih.govresearchgate.net
N-Nitro-N''-(4-nitrophenyl)guanidine offers a platform for creating ligands with tailored steric and electronic properties. The 4-nitrophenyl group provides significant steric bulk, which can be used to control the coordination environment around a metal center, potentially stabilizing unusual oxidation states or geometries. researchgate.net The electronic properties of the ligand, and consequently the resulting metal complex, are heavily influenced by the electron-withdrawing nitro groups. These features make N-Nitro-N''-(4-nitrophenyl)guanidine and its derivatives promising candidates for the synthesis of novel coordination complexes with potential applications in catalysis and materials science. nih.gov
Advanced Analytical Methodologies for Detection and Quantification of N Nitro N 4 Nitrophenyl Guanidine
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for separating N-Nitro-N''-(4-nitrophenyl)guanidine from impurities and related compounds. The choice between liquid and gas chromatography depends largely on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of N-Nitro-N''-(4-nitrophenyl)guanidine due to the compound's polarity and non-volatile nature. Reversed-phase (RP) HPLC is the most common approach.
Methodologies developed for structurally similar compounds, such as (2-Methyl-5-nitrophenyl)guanidine nitrate (B79036) and other nitroguanidine (B56551) derivatives, provide a strong basis for developing a robust HPLC method for N-Nitro-N''-(4-nitrophenyl)guanidine. sielc.comsielc.com A typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.comsielc.com The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of the guanidine (B92328) group. sielc.comsielc.com For applications requiring compatibility with mass spectrometry, volatile buffers like formic acid are preferred. sielc.comsielc.com
Detailed research on related nitrophenol compounds further informs method development. For instance, an isocratic ion-pair RP-HPLC method developed for 4-nitrophenol (B140041) and its metabolites utilized a C18 column with a mobile phase of methanol (B129727) and a citrate (B86180) buffer containing tetrabutylammonium (B224687) bromide (TBAB) as an ion-pairing agent to enhance retention and separation. nih.gov
The following table outlines potential starting parameters for an HPLC method, derived from established analyses of related compounds.
Table 1: Illustrative HPLC Method Parameters for Nitrophenylguanidine Analysis
| Parameter | Condition | Rationale / Source |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 mm x 2.1 mm, 3.5 µm) | Standard for separating moderately polar to nonpolar compounds. Used for nitroguanidine analysis. unimi.it |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and is MS-compatible. Common for guanidino compounds. sielc.comsielc.com |
| Elution Mode | Gradient or Isocratic | A gradient elution (e.g., 5% to 70% B over 10 minutes) can effectively separate the target analyte from potential impurities with different polarities. unimi.it |
| Flow Rate | 0.2 - 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and reasonable run times. nih.govunimi.it |
| Detection | UV-Vis Detector (e.g., at 254 nm or 290 nm) | The nitrophenyl moiety provides strong UV absorbance, enabling sensitive detection. nih.govdtic.mil |
| Column Temp. | Ambient or controlled (e.g., 40 °C) | Temperature control ensures reproducible retention times. nih.gov |
Direct analysis of N-Nitro-N''-(4-nitrophenyl)guanidine by Gas Chromatography (GC) is challenging. Guanidine and its derivatives are highly polar, non-volatile, and often thermally labile. nih.gov The nitroguanidine functional group, in particular, can decompose at the high temperatures required for GC analysis. nih.gov Therefore, underivatized nitrophenols and guanidines can interact with active sites in the GC injection port or on the column, leading to poor peak shape and reduced sensitivity. researchgate.net
To overcome these limitations, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. A common strategy for compounds containing functional groups with active hydrogens (like the guanidine group) is silylation. nih.gov Reagents such as N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) can be used to replace the active protons with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and suitability for GC-MS analysis. nih.gov
When developing a GC method, it is also crucial to consider potential side reactions. For instance, some related aromatic nitro compounds are known to undergo transnitrosation reactions, especially when heated in the presence of reactive amines, which could lead to inaccurate quantification. epa.gov
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry provides high sensitivity and selectivity, making it an invaluable tool for the definitive identification and trace-level quantification of N-Nitro-N''-(4-nitrophenyl)guanidine.
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the premier technique for analyzing N-Nitro-N''-(4-nitrophenyl)guanidine in complex matrices. This approach combines the powerful separation capabilities of HPLC with the unparalleled specificity and sensitivity of tandem MS. Electrospray ionization (ESI) is the most suitable ionization technique for this class of compounds and can be operated in either positive or negative ion mode. nih.gov
For related nitroaromatic amines, ESI in positive mode (ESI+) is often employed. nih.gov The guanidine group in N-Nitro-N''-(4-nitrophenyl)guanidine is readily protonated, making it highly responsive to ESI+ detection. The analysis would typically be performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., [M+H]⁺) is selected and fragmented, and one or more characteristic product ions are monitored. This provides exceptional selectivity, minimizing interference from matrix components.
Fast and sensitive LC-MS/MS methods have been developed for other insensitive energetic compounds like nitroguanidine (NQ) and 2,4-dinitroanisole (B92663) (DNAN). researchgate.net These methods can achieve detection limits in the parts-per-billion (ppb) range, demonstrating the power of the technique for trace analysis. researchgate.net
Table 2: Proposed LC-MS/MS Parameters for N-Nitro-N''-(4-nitrophenyl)guanidine Analysis
| Parameter | Setting | Rationale / Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic guanidine group is easily protonated to form a stable [M+H]⁺ ion. nih.gov |
| MS Analysis | Tandem MS (MS/MS) | Provides high selectivity and sensitivity for quantification. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Ideal for quantitative analysis in complex matrices by monitoring specific precursor-to-product ion transitions. researchgate.net |
| Precursor Ion | m/z 181.07 (for [C₇H₈N₄O₂ + H]⁺) | This corresponds to the protonated molecular ion of the target analyte. |
| Product Ions | To be determined experimentally | Requires infusion of a pure standard into the mass spectrometer to identify characteristic fragment ions. |
| Gas Temperature | 250 - 350 °C | Typical range for efficient desolvation in an ESI source. nih.gov |
| Nebulizer Pressure | 30 - 45 psi | Optimizes the spray and droplet formation for efficient ionization. nih.gov |
| Capillary Voltage | 3.0 - 4.0 kV | Creates the potential difference necessary for the electrospray process. nih.gov |
While direct LC-MS/MS analysis is highly effective, derivatization can be employed to further enhance sensitivity or to improve chromatographic retention for highly polar analytes. spectroscopyonline.com The primary goals of derivatization for MS are to improve ionization efficiency, alter fragmentation patterns for better specificity, or change the physicochemical properties of the analyte. spectroscopyonline.com
One powerful strategy, demonstrated for nitroguanidine, involves the chemical reduction of the nitro group to an amine. unimi.itnih.gov This amine can then be derivatized with a reagent that increases the compound's hydrophobicity and ionization efficiency. For example, reduction of nitroguanidine to aminoguanidine, followed by reaction with 4-nitrobenzaldehyde (B150856) to form a Schiff base, significantly improved retention on a C18 column and yielded a very low detection limit of 10 ng/L. unimi.itnih.gov This two-step reduction-derivatization approach could be directly adapted for N-Nitro-N''-(4-nitrophenyl)guanidine to achieve ultra-trace level detection.
Alternatively, derivatization can target the guanidine moiety. Reagents like benzoin (B196080) have been used to derivatize guanidino compounds for sensitive and selective quantification by LC-MS. nih.govnih.gov
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive, cost-effective, and often rapid alternative for the detection of electroactive compounds like N-Nitro-N''-(4-nitrophenyl)guanidine. The presence of the reducible nitro group makes this compound an excellent candidate for analysis by techniques based on reductive electrochemistry. dtic.mil
A method developed for nitroguanidine utilized reverse-phase HPLC with reductive electrochemical detection at a hanging mercury drop electrode (HMDE). dtic.milosti.gov The study established that nitroguanidine is reduced via an irreversible, diffusion-controlled four-electron process at a potential of approximately -1.2 V versus an Ag/AgCl reference electrode. dtic.milosti.gov Given that the nitrophenyl group is also readily reduced, N-Nitro-N''-(4-nitrophenyl)guanidine is expected to be highly active electrochemically.
For less complex samples, direct analysis using voltammetric techniques such as differential pulse voltammetry (DPV) can provide a rapid and sensitive measurement. dtic.mil The choice of electrode is critical; while HMDE offers high sensitivity, modern approaches often use modified glassy carbon electrodes (GCEs). scispace.comnih.gov GCEs modified with nanomaterials like graphene or metallic nanoparticles have been shown to significantly enhance the electrocatalytic reduction of nitrophenols, improving both sensitivity and selectivity. scispace.comnih.gov
Another advanced technique is photo-assisted electrochemical detection (PAED), which has demonstrated superior sensitivity and selectivity for various organic nitro compounds compared to standard UV detection. researchgate.netspiedigitallibrary.org In PAED, the analyte is photolytically degraded post-column into more electrochemically active species, which are then detected, often leading to significantly lower detection limits. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-Nitro-N''-(4-nitrophenyl)guanidine |
| (2-Methyl-5-nitrophenyl)guanidine nitrate |
| 4-nitrophenol |
| Acetonitrile |
| Phosphoric acid |
| Formic acid |
| Methanol |
| Tetrabutylammonium bromide (TBAB) |
| N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) |
| N-Nitrosodiphenylamine |
| Nitroguanidine (NQ) |
| 2,4-dinitroanisole (DNAN) |
| Aminoguanidine |
| 4-nitrobenzaldehyde |
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for N-Nitro-N''-(4-nitrophenyl)guanidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a nitro-substituted aniline derivative with a guanidine precursor in polar aprotic solvents (e.g., acetonitrile) in the presence of a base like triethylamine. Isolation involves extraction with diethyl ether and recrystallization from acetonitrile . Key steps include controlling reaction temperature (e.g., 273 K) to minimize side reactions and using stoichiometric equivalents of reagents to optimize yield.
Q. How is N-Nitro-N''-(4-nitrophenyl)guanidine characterized in terms of purity and structural confirmation?
- Methodological Answer : Combine multiple analytical techniques:
- Elemental Analysis : Verify empirical formula (e.g., C, H, N content) against theoretical values .
- NMR Spectroscopy : Use H and C NMR to confirm nitro and guanidine functional groups (e.g., guanidine C–N bonds at ~1.3–1.4 Å) .
- Melting Point : Compare observed values with literature data to assess purity .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : Stability is pH- and environment-dependent:
- Thiol Sensitivity : Avoid exposure to thiol-containing reagents (e.g., glutathione), which can accelerate decomposition via nucleophilic attack .
- Storage : Use inert atmospheres (argon/nitrogen) and desiccants to prevent moisture absorption. Store at –20°C for long-term preservation .
Advanced Research Questions
Q. How does N-Nitro-N''-(4-nitrophenyl)guanidine interact with biological macromolecules like DNA?
- Methodological Answer : Design experiments to study methylation effects:
- In Vitro Methylation : Incubate the compound with DNA at physiological pH (7.4) and varying thiol concentrations (e.g., 1–10 mM glutathione). Analyze methylation sites (e.g., O⁶-guanine) via HPLC or mass spectrometry .
- Thiol Dependency : Compare methylation rates in cell lines with high vs. low intracellular thiol content (e.g., rodent embryo vs. L-cells) .
Q. What advanced analytical techniques resolve contradictions in reported reactivity data?
- Methodological Answer : Address discrepancies using:
- X-ray Crystallography : Elucidate bond geometries (e.g., C–N bond lengths in the guanidine core) to clarify reaction mechanisms .
- Potentiometric Titrations : Quantify metal-binding affinities (e.g., Zn²⁺ coordination) under varying pH conditions .
Q. How can computational modeling predict the compound’s electronic and spectroscopic properties?
- Methodological Answer : Perform density functional theory (DFT) calculations to:
- Simulate UV-Vis spectra (e.g., nitro group absorption bands at ~300–400 nm) .
- Map electrostatic potential surfaces to identify reactive sites for electrophilic/nucleophilic attack .
Q. What methodologies assess the environmental impact of N-Nitro-N''-(4-nitrophenyl)guanidine?
- Methodological Answer : Conduct ecotoxicological studies:
- Soil Mobility Tests : Use column chromatography to evaluate leaching potential under simulated rainfall .
- Microbial Degradation : Screen for bacterial strains (e.g., Pseudomonas) capable of utilizing guanidine derivatives as nitrogen sources via enzymatic hydrolysis .
Q. How does the compound coordinate with transition metals, and what applications arise from this?
- Methodological Answer : Study coordination chemistry via:
- Potentiometric Titrations : Measure stability constants for metal complexes (e.g., Zn²⁺, Cu²⁺) at neutral pH .
- Phosphate Binding Assays : Use P NMR to monitor interactions with phosphates, relevant for catalytic or sensor applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
